N-[(2Z,4E)-1-[2-(5,7-dibromo-2-oxoindol-3-yl)hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
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Overview
Description
N-[(2Z,4E)-1-[2-(5,7-dibromo-2-oxoindol-3-yl)hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z,4E)-1-[2-(5,7-dibromo-2-oxoindol-3-yl)hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the correct formation of the desired product. Common synthetic routes may include:
Step 1: Formation of the indole derivative through a Fischer indole synthesis.
Step 2: Bromination of the indole derivative to introduce bromine atoms at specific positions.
Step 3: Coupling of the brominated indole with a hydrazine derivative to form the hydrazinyl intermediate.
Step 4: Condensation of the hydrazinyl intermediate with a benzamide derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z,4E)-1-[2-(5,7-dibromo-2-oxoindol-3-yl)hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential use as a therapeutic agent due to its unique structure and biological activity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2Z,4E)-1-[2-(5,7-dibromo-2-oxoindol-3-yl)hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z,4E)-1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
- N-[(2Z,4E)-1-[2-(5,7-difluoro-2-oxoindol-3-yl)hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
Uniqueness
The uniqueness of N-[(2Z,4E)-1-[2-(5,7-dibromo-2-oxoindol-3-yl)hydrazinyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide lies in the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C27H20Br2N4O3 |
---|---|
Molecular Weight |
608.3 g/mol |
IUPAC Name |
N-[(2Z,4E)-1-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)diazenyl]-4-methyl-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
InChI |
InChI=1S/C27H20Br2N4O3/c1-16(12-17-8-4-2-5-9-17)13-22(30-25(34)18-10-6-3-7-11-18)26(35)33-32-24-20-14-19(28)15-21(29)23(20)31-27(24)36/h2-15,31,36H,1H3,(H,30,34)/b16-12+,22-13-,33-32? |
InChI Key |
SYOIQJRETQVKQY-TVXAGSRFSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C(/C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)\NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C(C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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